

# Early Research and Discovery of ABI-1968: A Technical Whitepaper

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## Compound of Interest

Compound Name: *Ode-bn-pmeg*

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## Introduction

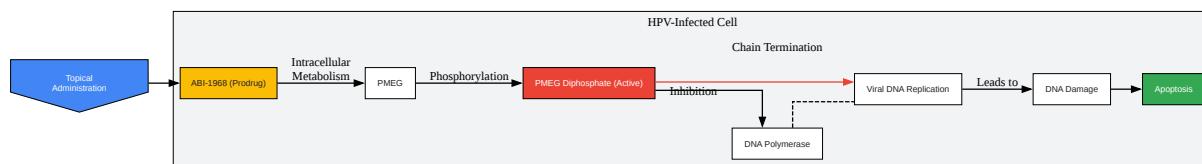
ABI-1968, also known as octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine (**ODE-Bn-PMEG**), is an investigational topical antiviral agent developed by Antiva Biosciences. It is a prodrug of the acyclic nucleoside phosphonate 9-[2-(phosphonomethoxy)ethyl]guanine (PMEG). Early research has focused on its potential as a targeted therapy for infections caused by the human papillomavirus (HPV), the primary cause of cervical and other anogenital cancers. This document provides an in-depth technical overview of the foundational preclinical research and discovery of ABI-1968, including its mechanism of action, key experimental data, and detailed protocols.

## Core Mechanism of Action

ABI-1968 is designed to selectively target and eliminate HPV-infected cells. As a prodrug, it is metabolized within the cell to its active form, PMEG diphosphate. This active metabolite acts as a competitive inhibitor of cellular DNA polymerases.<sup>[1]</sup> Because PMEG is an acyclic nucleoside analog lacking the 3'-hydroxyl group necessary for DNA chain elongation, its incorporation into replicating DNA results in immediate chain termination.<sup>[2][3]</sup> This disruption of DNA synthesis preferentially occurs in the rapidly dividing HPV-infected cells, leading to DNA damage and the induction of apoptosis (programmed cell death), while largely sparing healthy, uninfected cells.<sup>[3][4]</sup>

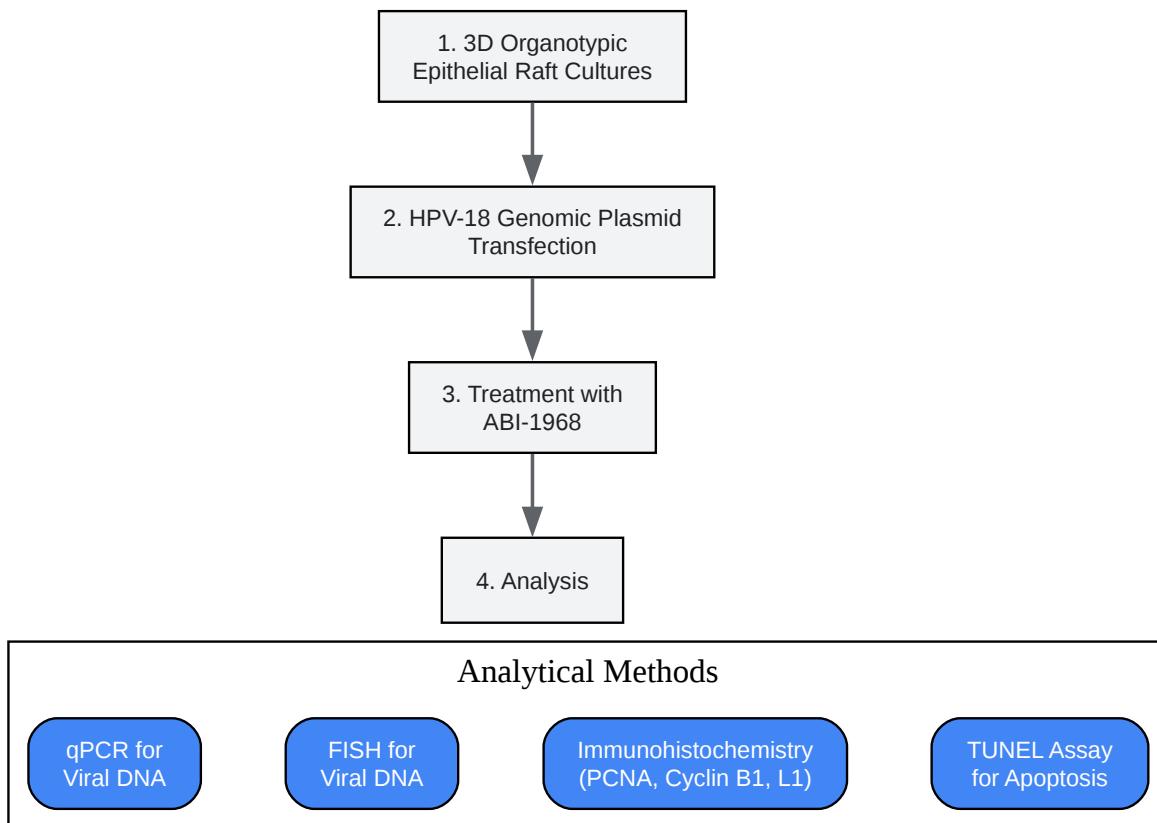
# Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of ABI-1968 and a typical experimental workflow for its evaluation.



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Caption: Proposed mechanism of action of ABI-1968 in an HPV-infected cell.



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Caption: General experimental workflow for evaluating ABI-1968 in vitro.

## Quantitative Data Summary

The following tables summarize key quantitative data from early preclinical studies of ABI-1968 (**ODE-Bn-PMEG**).

Table 1: In Vitro Antiviral Activity of ABI-1968

HPV Type	Assay	EC50 (µM)	CC50 (µM)	Reference
HPV-11	Luciferase Reporter	0.04 - 0.18	>10	
HPV-16	Luciferase Reporter	0.04 - 0.18	>10	
HPV-18	Luciferase Reporter	0.04 - 0.18	>10	

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.

Table 2: Effect of ABI-1968 on HPV-18 DNA Amplification in 3D Raft Cultures

Treatment Group	Viral DNA Copies per Cell (Day 14)	Viral DNA Copies per Cell (Day 18)	Reference
Untreated Control	~5,000	~4,000	
ABI-1968 (1.5 µM)	>90% reduction	>90% reduction	

## Experimental Protocols

### Synthesis of ABI-1968 (ODE-Bn-PMEG)

Detailed synthetic chemistry protocols for octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine are described in the publication by Beadle et al. (2016). The synthesis involves the preparation of the acyclic nucleoside phosphonate backbone and subsequent esterification to produce the final prodrug.

### HPV DNA Amplification Assay (Luciferase Reporter)

- Cell Line: HEK-293 cells.
- Transfection: Cells are co-transfected with plasmids containing the HPV origin of replication (ori) and a luciferase reporter gene under the control of an HPV-responsive promoter.
- Treatment: Transfected cells are treated with varying concentrations of ABI-1968.

- Analysis: Luciferase activity is measured as an indicator of HPV DNA replication. EC50 values are calculated from the dose-response curve.
- Cytotoxicity: A parallel assay (e.g., MTS or CellTiter-Glo) is performed to determine the CC50 of the compound.

## 3D Organotypic Epithelial Raft Cultures

- Cell Source: Primary human keratinocytes (PHKs) are isolated from neonatal foreskins.
- Immortalization: PHKs are immortalized by transfection with HPV-18 genomic plasmids.
- Culture System: A three-dimensional raft culture system is used to mimic the stratified epithelial tissue of the cervix. Cells are grown at the air-liquid interface on a collagen matrix containing feeder fibroblasts.
- Treatment: ABI-1968 is added to the culture medium at specified concentrations and for defined durations.
- Harvesting: Raft cultures are harvested at various time points for analysis.

## Analysis of 3D Raft Cultures

- Quantitative PCR (qPCR): Total DNA is extracted from the raft cultures. qPCR is performed using primers specific for the HPV-18 genome to quantify the number of viral DNA copies per cell.
- Fluorescence In Situ Hybridization (FISH): Rafts are fixed, sectioned, and hybridized with fluorescently labeled probes targeting HPV DNA to visualize the localization and amplification of the viral genome within the epithelial layers.
- Immunohistochemistry (IHC): Sections of the raft cultures are stained with antibodies against cellular markers of proliferation (e.g., PCNA, Cyclin B1) and the HPV major capsid protein (L1) to assess the effects of ABI-1968 on cell cycle and viral protein expression.
- TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is performed on raft sections to detect DNA fragmentation, a hallmark of apoptosis.

## Conclusion

The early research on ABI-1968 (**ODE-Bn-PMEG**) has established its potent and selective antiviral activity against HPV in preclinical models. Its mechanism of action, involving the termination of DNA chain elongation and subsequent induction of apoptosis in infected cells, provides a strong rationale for its clinical development as a topical treatment for HPV-related diseases. The in vitro data from 3D organotypic raft cultures, which closely mimic the natural site of HPV infection, are particularly compelling and support further investigation in clinical trials.

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## References

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